Cas no 607738-99-8 (4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid)
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- PYRROLO[2,1-F][1,2,4]TRIAZINE-6-CARBOXYLIC ACID, 4-CHLORO-5-METHYL-
- 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
- 607738-99-8
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- Inchi: 1S/C8H6ClN3O2/c1-4-5(8(13)14)2-12-6(4)7(9)10-3-11-12/h2-3H,1H3,(H,13,14)
- InChI Key: SVLFERBRZGFPQI-UHFFFAOYSA-N
- SMILES: N12C=C(C(O)=O)C(C)=C1C(Cl)=NC=N2
Computed Properties
- Exact Mass: 211.0148541Da
- Monoisotopic Mass: 211.0148541Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 67.5Ų
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1554120-100mg |
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid |
607738-99-8 | 98% | 100mg |
¥11515.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1554120-250mg |
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid |
607738-99-8 | 98% | 250mg |
¥14972.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1554120-500mg |
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid |
607738-99-8 | 98% | 500mg |
¥18426.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1554120-1g |
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid |
607738-99-8 | 98% | 1g |
¥24966.00 | 2024-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18583-100.0mg |
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid |
607738-99-8 | 95% | 100.0mg |
¥2881.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18583-250.0mg |
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid |
607738-99-8 | 95% | 250.0mg |
¥4610.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18583-500.0mg |
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid |
607738-99-8 | 95% | 500.0mg |
¥7676.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18583-1.0g |
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid |
607738-99-8 | 95% | 1.0g |
¥11515.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18583-100mg |
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid |
607738-99-8 | 95% | 100mg |
¥3146.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18583-250mg |
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid |
607738-99-8 | 95% | 250mg |
¥5033.0 | 2024-04-18 |
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid Suppliers
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid Related Literature
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Additional information on 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
Introduction to 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid (CAS No. 607738-99-8)
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid, identified by the CAS number 607738-99-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolo[2,1-f][1,2,4]triazine scaffold, a structural motif known for its diverse biological activities and potential therapeutic applications. The presence of both chloro and methyl substituents on the triazine ring enhances its chemical reactivity and functionalization possibilities, making it a valuable intermediate in the synthesis of more complex molecules.
The pyrrolo[2,1-f][1,2,4]triazine core is a fused tricyclic system that combines a pyrrole ring with a triazine moiety. This unique arrangement imparts specific electronic and steric properties to the molecule, which can be exploited in drug design. The 6-carboxylic acid functional group provides a site for further derivatization, allowing for the attachment of various pharmacophores or bioactive units. Such modifications are crucial for optimizing pharmacokinetic profiles and enhancing target specificity.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrrolo[2,1-f][1,2,4]triazine derivatives due to their ability to interact with multiple biological targets. Studies have demonstrated that these compounds exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid derivative is particularly noteworthy because its structural features may confer enhanced binding affinity to certain enzymes or receptors involved in disease pathways.
One of the most compelling aspects of this compound is its versatility as a building block in medicinal chemistry. The combination of the chloro and methyl groups on the triazine ring allows for selective functionalization at multiple positions. For instance, nucleophilic substitution reactions can be employed to introduce amine or thiol groups, which are common pharmacophores in drug molecules. Additionally, the carboxylic acid moiety can be converted into esters or amides, further expanding the synthetic possibilities.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such heterocyclic compounds with high precision. Molecular docking studies have suggested that 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid may interact with targets such as kinases and transcription factors. These interactions are critical for developing small-molecule inhibitors that can modulate signaling pathways implicated in cancer and inflammatory diseases.
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include cyclization reactions to form the pyrrolo[2,1-f][1,2,4]triazine core followed by selective halogenation and alkylation to introduce the chloro and methyl substituents. The final step involves carboxylation at the 6-position of the triazine ring. Optimizing these synthetic routes is essential for achieving high yields and purity levels required for pharmaceutical applications.
In terms of applications,4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid has shown promise as an intermediate in the development of novel therapeutic agents. Researchers are currently exploring its use in designing inhibitors targeting aberrant signaling pathways in cancer cells. Preliminary data indicate that derivatives of this compound can disrupt key molecular interactions involved in tumor growth and progression. Furthermore,pyrrolo[2,1-f][1,2,4]triazine derivatives have also been investigated for their potential in treating infectious diseases caused by resistant microbial strains.
The structural features of this compound make it an attractive candidate for further exploration in drug discovery programs. Its ability to undergo diverse chemical modifications allows for rapid screening of analogs with improved pharmacological profiles. High-throughput screening (HTS) techniques combined with structure-activity relationship (SAR) studies can accelerate the identification of lead compounds with optimized efficacy and safety profiles.
As our understanding of disease mechanisms continues to evolve,4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid may find new applications in treating emerging health challenges. For instance,pyrrolo[2]triazines have been reported to exhibit neuroprotective effects in preclinical models,suggesting their potential use in neurodegenerative disorders such as Alzheimer's disease or Parkinson's disease. Future research will likely focus on elucidating the molecular mechanisms underlying these effects and translating them into clinical trials.
The role of computational tools cannot be overstated in modern drug discovery processes involving compounds like 4-chloro-5-methylpyrrolo[2,f][1;24-triazen]-6-carboxylic acid (CAS No 607738-99). Advanced algorithms can predict metabolic stability,pharmacokinetic properties, and potential side effects before experimental validation becomes necessary. This predictive capability significantly reduces time-to-market for new drugs by minimizing costly failures during later stages of development.
In conclusion,4-chloro-5-methylpyrrolo[21f][12;24-triazen]-6-carboxylic acid (CAS No 60773899) represents an exciting opportunity for medicinal chemists seeking innovative scaffolds for drug design.* Its unique structural features,* coupled with its synthetic accessibility,* position it as a valuable tool*for developing* next-generation therapeutics.* As research progresses,*this compound*and its derivatives*are*likely*to play an increasingly important role*in addressing some*of today's most pressing health challenges.* Continued exploration*of its pharmacological potential*will undoubtedly*yield*new insights*and opportunities*for therapeutic intervention.*
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